Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .
Synthesis Analysis
The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis
The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .Scientific Research Applications
Summary of the Application
“Ethyl imidazo[1,2-B]pyridazine-2-carboxylate” is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied in drug molecules due to its good biological activity . This compound can provide a variety of bioactive molecules and is an important heterocyclic nucleus .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD), and the optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the compound were performed using computational methods . Infrared vibrational analysis of the target compound was also conducted .
Results or Outcomes
The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .
Antifungal Applications
Imidazo[1,2-b]pyridazine derivatives, including “Ethyl imidazo[1,2-B]pyridazine-2-carboxylate”, have been found to exhibit antifungal properties .
Anti-Diabetes Applications
These compounds have also been studied for their potential anti-diabetes effects .
Antiparasitic Applications
Imidazo[1,2-b]pyridazine derivatives have shown antiparasitic activity, making them a potential candidate for the development of new antiparasitic drugs .
Anti-Inflammatory Applications
These compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
Acetylcholinesterase Inhibitors
Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . This could potentially be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Anti-Proliferative Activity
Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity . This could potentially be useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Gamma-Hydroxybutyric Acid (GHB) Binding Sites
Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be useful in the treatment of diseases like narcolepsy, alcohol withdrawal, and certain types of depression .
Organic Synthesis
Imidazo[1,2-b]pyridazine acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of various complex molecules .
IL-17A Inhibitors
Imidazo[1,2-b]pyridazine derivatives have been studied as IL-17A inhibitors . This could potentially be useful in the treatment of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Direct Functionalization
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized . This strategy has been considered as one of the most efficient for the construction of imidazo[1,2-a]pyridine derivatives .
Future Directions
Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .
properties
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445338 | |
Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate | |
CAS RN |
123531-27-1 | |
Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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